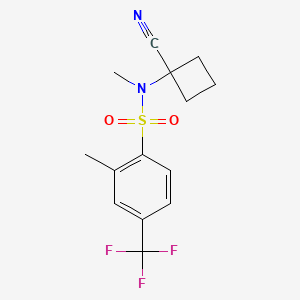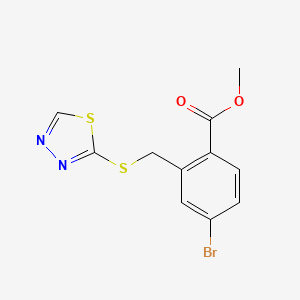
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is a chemical compound characterized by its bromine and thiadiazole functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate typically involves multiple steps, starting with the bromination of the corresponding benzene derivative. The thiadiazole ring is then introduced through a substitution reaction involving appropriate reagents.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and various organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and aprotic solvents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine and thiadiazole groups make it a versatile building block for various chemical reactions.
Biology: In biological research, Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug synthesis and modification.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is structurally similar to other brominated thiadiazoles and benzoates.
2-Bromo-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the benzoate group.
4-bromo-2,1,3-benzothiadiazole: This compound has a similar bromine and thiadiazole arrangement but differs in the positioning of the functional groups.
特性
IUPAC Name |
methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)9-3-2-8(12)4-7(9)5-17-11-14-13-6-18-11/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHYNVKGACHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
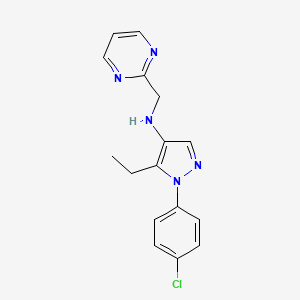
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
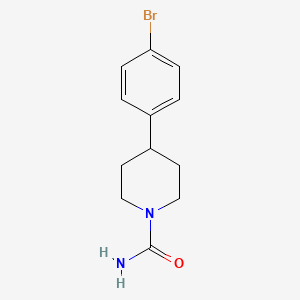
![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
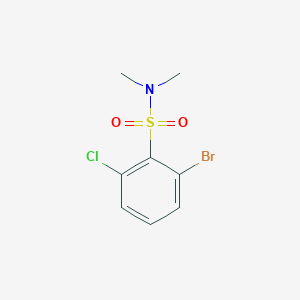
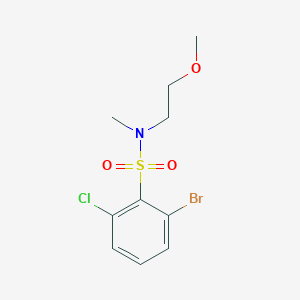
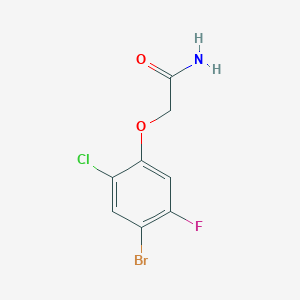
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
